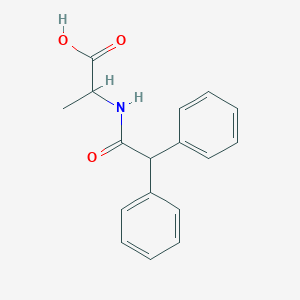

2-Diphenylacetylamino-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Diphenylacetylamino-propionic acid is a compound that can be associated with a class of organic molecules that contain a diphenylacetylamino moiety linked to a propionic acid structure. While the specific compound "this compound" is not directly mentioned in the provided papers, the research does discuss related compounds with diphenyl groups and amino acid functionalities. These compounds are of interest due to their potential pharmacological properties and relevance in drug discovery.

Synthesis Analysis

The synthesis of related compounds involves the reaction of isoflavones with arginine to produce a novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid. This one-step synthesis method is highlighted for its simplicity and efficiency, yielding a series of 14 new compounds characterized by FTIR, NMR, and elemental analysis. The methodology is noted for its suitability in library synthesis for drug discovery due to the good yields and high purities of the products .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using spectroscopic techniques. For instance, the structure of 2-amino-2(diphenylamino)-propane-1,3-diol was elucidated using 13C NMR and IR spectroscopy after its synthesis from 2-amino-2bromo-1,3-propane diol treated with diphenylamine . Additionally, theoretical analysis using ab initio HF and DFT methods has been employed to examine the conformational preferences of a related compound, (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, providing insights into the impact of phenyl substituents on the cyclopropane analogue of phenylalanine .

Chemical Reactions Analysis

The chemical reactions involving diphenylacetylamino-propionic acid analogues are diverse. For example, the synthesis of 1,1-diphenylacetic acid derivatives involves transformations of 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, leading to compounds with potential pharmacological activities, such as anticonvulsant properties . These reactions are crucial for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with diphenylacetylamino groups are typically determined through experimental characterization techniques. The compounds synthesized in the studies are often solid, with specific colors noted, such as the yellowish-brown solid obtained in the synthesis of 2-amino-2`(diphenylamino)-propane-1,3-diol . The pharmacological properties, such as anticonvulsant activity, are evaluated through pharmacological screening, indicating the potential medicinal value of these compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation of Aromatic Acids

Research by Murdoch and Hay (2005) investigated the degradation of ibuprofen and related aromatic acids by environmental bacteria. Their findings are relevant to understanding the environmental impact and degradation pathways of compounds like 2-diphenylacetylamino-propionic acid. The study identified a bacterium capable of using ibuprofen as a carbon source, suggesting a biological method for the degradation of similar compounds (Murdoch & Hay, 2005).

Synthesis of Heteromultimetallic Complexes

Knöfel et al. (2020) explored the synthesis of heteromultimetallic dimolybdenum(ii) complexes using a ligand with functionalities similar to this compound. This research highlights the potential of such compounds in creating complex metallic structures for various scientific applications, including in material science and catalysis (Knöfel, Schoo, Seifert, & Roesky, 2020).

Photochemical Reactions in Medical Research

Suzuki et al. (2013) studied the photochemical reaction of ketoprofen, a compound structurally similar to this compound, with amino acids. This research is significant for understanding the photochemical properties of such compounds, which could have implications in drug development and dermatological applications (Suzuki, Shinoda, Osanai, & Isozaki, 2013).

Coordination Chemistry and Material Science

Zhao, Jennings, and Puddephatt (2008) delved into the coordination chemistry of diphosphine ligands, including derivatives of this compound. Their work contributes to our understanding of how these compounds interact with various metals, which is crucial for designing new materials and catalysts (Zhao, Jennings, & Puddephatt, 2008).

Recovery of Carboxylic Acids from Waste Streams

The study by Keshav et al. (2009) on the extraction of propionic acid from waste streams is relevant for the environmental management of similar compounds like this compound. Their research focuses on the recovery of carboxylic acids from industrial waste, highlighting the importance of such processes in environmental sustainability (Keshav, Wasewar, Chand, & Uslu, 2009).

Chiral Resolution in Chemical Synthesis

The research by Wei Hui-qian (2015) on the chiral resolution of similar compounds contributes to the understanding of how this compound could be synthesized and separated into its enantiomers. This is vital for applications in pharmaceuticals where the chirality of a compound can significantly impact its biological activity (Wei Hui-qian, 2015).

Eigenschaften

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(17(20)21)18-16(19)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOLQRHBIUSBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)